![molecular formula C18H28Cl2N2 B14219186 N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine CAS No. 627524-74-7](/img/structure/B14219186.png)
N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is a chemical compound with a complex structure that includes a cyclooctyl group and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of cyclooctylamine with 2-(2,4-dichlorophenyl)ethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N’-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-di(2-pyridylmethyl)ethane-1,2-diamine: A similar compound used as a ligand in coordination chemistry.
N,N’-di(2-fluorophenyl)ethyl]ethane-1,2-diamine: Another related compound with potential bioactive properties.
Uniqueness
N’-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is unique due to its specific structural features, such as the cyclooctyl group and the dichlorophenyl group
Eigenschaften
CAS-Nummer |
627524-74-7 |
|---|---|
Molekularformel |
C18H28Cl2N2 |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H28Cl2N2/c19-16-9-8-15(18(20)14-16)10-11-21-12-13-22-17-6-4-2-1-3-5-7-17/h8-9,14,17,21-22H,1-7,10-13H2 |
InChI-Schlüssel |
MRGXCWPGYFNITI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)NCCNCCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
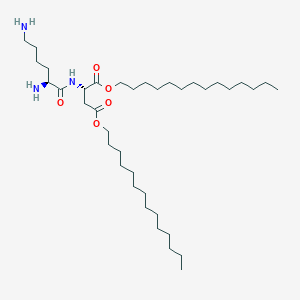

![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
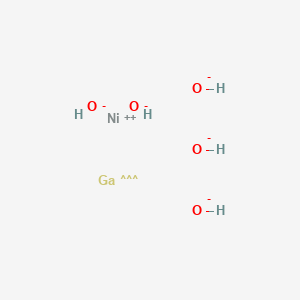
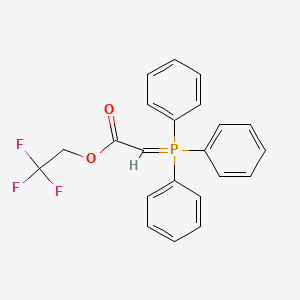
![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
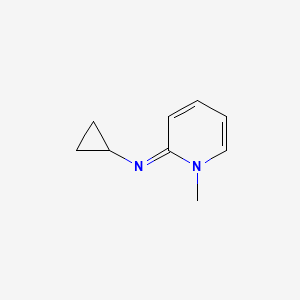
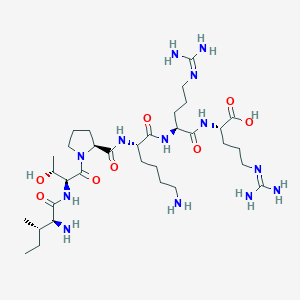
![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
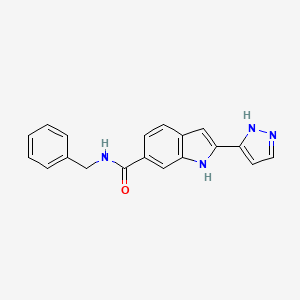
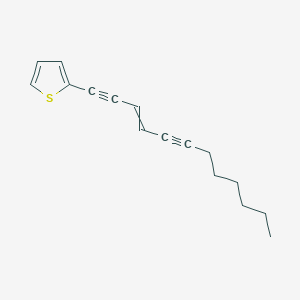

![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
